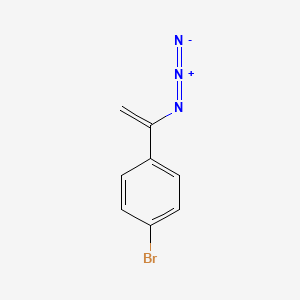

1-(1-Azidoethenyl)-4-bromobenzene

Description

1-(1-Azidoethenyl)-4-bromobenzene is a halogenated aromatic compound featuring a bromine atom at the para position of the benzene ring and an azide-functionalized ethenyl (-CH=N₃) group at the adjacent para position. This structural arrangement confers unique reactivity, combining the electrophilic character of the bromine atom with the versatile azide group, which is pivotal in cycloaddition reactions such as the Huisgen 1,3-dipolar cycloaddition (click chemistry) .

The compound is synthesized via the reaction of 1-bromo-4-ethynylbenzene with trimethylsilyl azide (TMSN₃) in dimethyl sulfoxide (DMSO) using Ag₂CO₃ as a catalyst, yielding a 63% isolated product as a yellow solid. Key spectroscopic data include ^1H NMR resonances at δ 7.48 (d, J = 8.7 Hz, 2H) and δ 7.43 (d, J = 8.7 Hz, 2H) for the aromatic protons, with vinyl protons at δ 5.44 (d, J = 2.7 Hz, 1H) and δ 4.97 (d, J = 2.7 Hz, 1H) .

Properties

IUPAC Name |

1-(1-azidoethenyl)-4-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAAUGBFFVRPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)Br)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20520250 | |

| Record name | 1-(1-Azidoethenyl)-4-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20520250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89108-50-9 | |

| Record name | 1-(1-Azidoethenyl)-4-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20520250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Azidoethenyl)-4-bromobenzene typically involves the reaction of 4-bromobenzaldehyde with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(1-Azidoethenyl)-4-bromobenzene undergoes various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The azido group can be reduced to an amine group under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Products may include 1-(1-nitroethenyl)-4-bromobenzene.

Reduction: Products may include 1-(1-aminoethenyl)-4-bromobenzene.

Substitution: Products may include 1-(1-azidoethenyl)-4-hydroxybenzene or 1-(1-azidoethenyl)-4-aminobenzene.

Scientific Research Applications

1-(1-Azidoethenyl)-4-bromobenzene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Employed in the study of biological systems and as a probe for investigating biochemical pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Azidoethenyl)-4-bromobenzene involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

1-Azido-4-bromobenzene

- Structure : Azide and bromine directly attached to the benzene ring.

- Reactivity : The bromine atom facilitates nucleophilic aromatic substitution (NAS), while the azide participates in cycloaddition. However, the absence of a conjugated ethenyl group limits its utility in vinyl-specific reactions. Compared to chloro and fluoro analogs, bromine’s larger atomic radius enhances NAS reactivity .

- Applications : Intermediate in drug synthesis and polymer chemistry.

4-Azido-1-bromo-2-chlorobenzene

- Structure : Azide, bromine, and chlorine on the benzene ring.

- Reactivity : The additional chlorine increases steric hindrance, reducing NAS efficiency compared to 1-(1-Azidoethenyl)-4-bromobenzene.

- Applications : Bioorthogonal labeling and cytotoxic agent development .

Halogenated Ethenylbenzene Derivatives

1-(Bromomethyl)-4-ethenylbenzene

- Structure : Bromine on a methyl group and ethenyl on the benzene ring.

- Reactivity : Lacks the azide group, making it less versatile in cycloaddition. Primarily undergoes SN2 reactions at the bromomethyl site .

- Applications : Precursor for cross-coupling reactions.

1-(Chloromethyl)-4-ethenylbenzene

- Structure : Chlorine replaces bromine on the methyl group.

- Reactivity : Lower leaving-group ability of chlorine compared to bromine results in slower SN2 kinetics .

Azide-Functionalized Alkyl/Aryl Hybrids

1-(Azidomethyl)-4-bromobenzene

1-(2-Azidoethyl)-4-fluorobenzene

- Structure : Azide on an ethyl chain and fluorine on the benzene.

- Reactivity : Fluorine’s electronegativity directs electrophilic substitution to the ethyl-azide moiety, contrasting with bromine’s role in NAS .

Comparative Data Table

Unique Advantages of this compound

- Dual Reactivity : The ethenyl-azide group enables rapid cycloaddition (e.g., with alkynes), while the bromine atom allows for subsequent functionalization via NAS or elimination.

- Conjugation Effects : The ethenyl group stabilizes intermediates in radical reactions, enhancing utility in photochemical applications.

- Versatility : Outperforms chloro and fluoro analogs in reaction rates due to bromine’s balance of electronegativity and leaving-group ability .

Biological Activity

1-(1-Azidoethenyl)-4-bromobenzene is a compound of interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. The azido group (-N₃) is known for its reactivity, particularly in click chemistry, while the bromobenzene moiety can influence the compound's interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Physical Properties

- Solubility : Soluble in organic solvents such as DMSO and DMF; limited solubility in water.

- Stability : The azido group can be sensitive to heat and light, necessitating careful handling.

The biological activity of this compound is primarily attributed to its azido group, which can participate in various chemical reactions, including:

- Click Chemistry : The azide can react with alkynes to form triazoles, facilitating bioconjugation processes.

- Radical Formation : Under certain conditions, the compound can generate reactive radicals that may interact with cellular components.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of azide-containing compounds. For instance:

- Case Study 1 : A study evaluated the antibacterial activity of several azide derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 100 | Escherichia coli |

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cancer cell lines:

- Case Study 2 : In vitro assays demonstrated that the compound induced apoptosis in HeLa cells at concentrations above 30 µM. The mechanism involved the activation of caspases and mitochondrial dysfunction.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 30 | Apoptosis via caspase activation |

| MCF-7 | 45 | Mitochondrial dysfunction |

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of azide compounds:

- Case Study 3 : A study investigated the anti-inflammatory effects of various azide derivatives in a lipopolysaccharide (LPS)-induced model. The results indicated that treatment with this compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.